2-(1-Naphthyl)benzoxazole
Description
Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. periodikos.com.br This structural motif is a cornerstone in various areas of chemical research, from medicinal chemistry to materials science. nih.govhilarispublisher.com The aromatic and planar nature of the benzoxazole core imparts considerable stability, while also providing reactive sites that allow for functionalization. hilarispublisher.com
In contemporary research, benzoxazole derivatives are highly valued for their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. hilarispublisher.comtandfonline.comresearchgate.net Beyond the biomedical field, their unique photophysical properties make them crucial components in the development of functional materials. researchgate.netmdpi.com Many benzoxazole derivatives exhibit strong fluorescence and are used as fluorescent whitening agents, organic light-emitting diode (OLED) materials, and chemosensors. researchgate.netmdpi.comuaic.ro The versatility of the benzoxazole scaffold allows chemists to fine-tune its electronic and steric properties through substitution at the 2-position, leading to a vast library of compounds with tailored functionalities. nih.gov
Role of Naphthyl Moieties in Modulating Electronic and Structural Properties of Organic Compounds
The naphthyl group, consisting of two fused benzene rings, is a larger aromatic hydrocarbon moiety compared to a simple phenyl ring. foodb.cahmdb.ca When incorporated into an organic molecule, a naphthyl group significantly influences its electronic and structural characteristics. The extended π-system of naphthalene (B1677914) can enhance conjugation, which often leads to bathochromic (red) shifts in the absorption and emission spectra of fluorescent molecules. nih.gov
Structurally, the bulky nature of the naphthyl group can introduce steric hindrance, affecting the conformation and packing of molecules in the solid state. solubilityofthings.com This can be strategically utilized to prevent aggregation-caused quenching of fluorescence in materials. Furthermore, the naphthyl moiety is known for its ability to interact with various biological targets and its incorporation can enhance the lipophilicity of a compound. solubilityofthings.com In materials science, polyaromatic compounds bearing naphthyl groups are investigated for their high thermal stability and electrochemical reversibility, making them promising for applications in organic electronics. acs.org
Specific Research Context of 2-(1-Naphthyl)benzoxazole (B5405032) within Advanced Materials Science
The compound this compound combines the advantageous properties of both the benzoxazole core and the naphthyl substituent, positioning it as a molecule of interest in advanced materials science. Its extended π-conjugated system, resulting from the fusion of the naphthyl and benzoxazole rings, gives rise to intriguing photophysical properties.
Research has focused on derivatives of 2-(naphthyl)benzoxazoles for their potential as fluorescent probes and in optoelectronic applications. periodikos.com.brcore.ac.uk For instance, 2-(1'-hydroxy-2'-naphthyl)benzoxazole and its isomers are studied for their excited-state intramolecular proton transfer (ESIPT) properties, a phenomenon that can lead to large Stokes shifts and dual emission, which are highly desirable for applications in OLEDs and sensors. rsc.org The rigid and planar structure of the benzoxazole unit combined with the extended aromatic system of the naphthyl group contributes to high fluorescence quantum yields. The synthesis of such compounds is often achieved through the condensation of 2-aminophenol (B121084) with the corresponding naphthoic acid or aldehyde. core.ac.uknih.gov
Overview of Current Research Trajectories and Knowledge Gaps
Current research on this compound and related compounds is largely driven by the quest for new materials with superior optical and electronic properties. Key research trajectories include:
Development of Novel Emitters for OLEDs: Scientists are designing and synthesizing new benzoxazole derivatives with naphthyl and other polyaromatic substituents to achieve efficient and stable deep-blue emitters, which remain a challenge in OLED technology. researchgate.net
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of these compounds to their local environment is being exploited to develop chemosensors for detecting metal ions and changes in pH. acs.org
Two-Photon Absorption (2PA) Materials: The extended π-systems in molecules like this compound make them candidates for 2PA applications, which are relevant for 3D microfabrication, optical data storage, and bio-imaging. acs.org
Despite the progress, several knowledge gaps remain. A systematic investigation into how the substitution pattern on the naphthyl ring (e.g., 1-naphthyl vs. 2-naphthyl) and the benzoxazole core influences the solid-state packing and, consequently, the material's performance is not fully established. While solution-phase photophysical properties are often reported, a deeper understanding of their solid-state luminescence, which is crucial for device applications, is needed. Furthermore, the exploration of the full potential of this compound and its derivatives in other areas of materials science, such as organic photovoltaics and field-effect transistors, is still in its early stages. The synthesis of these compounds often requires harsh conditions, and the development of greener and more efficient synthetic methods remains an important goal. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMDIRNTNSOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 1 Naphthyl Benzoxazole
Classical and Established Synthetic Routes
Traditional methods for synthesizing 2-(1-Naphthyl)benzoxazole (B5405032) have long been the foundation of its production, primarily relying on condensation and cyclization reactions.
Condensation Reactions of 2-Aminophenols with Naphthoic Acid Derivatives
A cornerstone in the synthesis of 2-arylbenzoxazoles is the condensation reaction between 2-aminophenols and carboxylic acid derivatives. nih.gov In the case of this compound, this involves reacting a 2-aminophenol (B121084) with 1-naphthoic acid or its more reactive derivatives, such as acyl chlorides. researchgate.net These reactions are typically promoted by strong acids like polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent to facilitate the cyclization of the intermediate N-acyl-2-aminophenol. ias.ac.in While effective, these methods often necessitate harsh reaction conditions, including high temperatures. nih.gov
For instance, the condensation of 8-amino-7-hydroxy-2-methyl chromone (B188151) with aromatic carboxylic acids, including naphthoic acid, using PPA as the condensing agent has been reported to yield the corresponding pyrono (2, 3-e) benzoxazoles. ias.ac.in This approach underscores the utility of PPA in constructing the benzoxazole (B165842) ring system from carboxylic acid precursors. ias.ac.in
Table 1: Classical Condensation Reaction Conditions
| Reactants | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| 2-Aminophenol, 1-Naphthoic Acid | Polyphosphoric Acid (PPA) | High Temperature | This compound |
| 2-Aminophenol, 1-Naphthoyl Chloride | Methanesulfonic Acid | In situ generation from carboxylic acid | This compound. researchgate.net |
| 8-Amino-7-hydroxy-2-methyl chromone, 1-Naphthoic Acid | Polyphosphoric Acid (PPA) | Not specified | 2-(1-Naphthyl)-pyrono(2,3-e)benzoxazole. ias.ac.in |
Oxidative Cyclization Protocols for Benzoxazole Ring Formation
Another established strategy involves the oxidative cyclization of phenolic Schiff bases, which are formed from the initial condensation of 2-aminophenols and aldehydes. nih.gov For the synthesis of this compound, this would entail the reaction of a 2-aminophenol with 1-naphthaldehyde (B104281) to form a Schiff base intermediate, followed by in-situ oxidation to yield the final benzoxazole product. nih.gov A variety of oxidizing agents have been employed for this transformation, including manganese(III) acetate, lead tetraacetate, and hypervalent iodine reagents like iodobenzene (B50100) diacetate (IBD). ijpbs.com For example, 2-arylbenzoxazoles can be synthesized rapidly and in high yields via the oxidative intramolecular cyclization of phenolic Schiff's bases using IBD as the oxidant at room temperature. researchgate.net
Modern and Sustainable Synthetic Approaches
In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing more sustainable and efficient methods for benzoxazole synthesis. sioc-journal.cn
Metal-Catalyzed Coupling Reactions for 2-Arylbenzoxazole Synthesis
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of benzoxazoles is no exception. sioc-journal.cn Various metal catalysts, including those based on copper, palladium, iron, and gold, have been successfully employed. ijpbs.comrsc.orgcore.ac.uk For instance, a novel method for the one-pot synthesis of 2-arylbenzoxazoles utilizes hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst under an oxygen atmosphere. nih.gov This method allows for the direct synthesis from 2-aminophenol and aldehydes, including naphthaldehyde, with excellent yields. nih.gov
Copper-catalyzed reactions have also been extensively studied. For example, copper nanoparticles have been used to catalyze the reaction between o-bromoanilines and acyl chlorides to produce 2-arylbenzoxazoles. ijpbs.com Iron-catalyzed reactions provide another avenue, with one method describing the regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides via an iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization. researchgate.net
Table 2: Metal-Catalyzed Synthesis of 2-Arylbenzoxazoles
| Catalyst | Reactants | Conditions | Key Feature |
|---|---|---|---|
| HAuCl₄·4H₂O | 2-Aminophenol, Aldehydes | Oxygen atmosphere, THF or solvent-free | High yields (up to 96%), tolerates various functional groups. nih.gov |
| Copper Nanoparticles | o-Bromoanilines, Acyl Chlorides | Not specified | One-pot synthesis. ijpbs.com |
| Fe(III) and Cu(I) | N-Arylbenzamides | Sequential bromination and cyclization | Regioselective synthesis. researchgate.net |
| Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | 60 °C, 1,2-dichloroethane | Mild reaction conditions, moderate to excellent yields. nih.govd-nb.info |
Green Chemistry Principles in the Synthesis of Benzoxazole Scaffolds
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to benzoxazole synthesis. rasayanjournal.co.inckthakurcollege.net This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the development of reusable catalysts. ckthakurcollege.netorganic-chemistry.org
One approach involves the use of a magnetically separable Ag@Fe₂O₃ core-shell nanocatalyst for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature. ckthakurcollege.net This method is environmentally friendly due to the use of a non-toxic and biodegradable solvent, a heterogeneous and reusable catalyst, and the reduction of hazardous waste. ckthakurcollege.net Another green approach utilizes a Lewis acidic ionic liquid-coated magnetic nanoparticle (LAIL@MNP) catalyst under solvent-free ultrasound irradiation for the condensation/cyclization reaction to synthesize benzoxazole derivatives. nih.gov High-pressure and high-temperature water has also been used as a medium for the rapid synthesis of 2-arylbenzazoles, demonstrating a significant acceleration of the dehydration process. rsc.org
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.in The synthesis of this compound can be achieved under microwave irradiation, frequently in solvent-free conditions, which further enhances the green credentials of the process. rasayanjournal.co.invulcanchem.com
For example, a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been developed for the synthesis of 2-substituted benzoxazoles in the absence of a metal catalyst and solvent. researchgate.net Lawesson's reagent has also been shown to be an effective promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. thieme-connect.com Additionally, a microwave-assisted combinatorial synthesis of 2-long alkenyl chain benzoxazoles and naphtho[2,3-d]oxazoles has been developed using a catalytic amount of phosphorus pentasulphide. researchgate.net Another method utilizes iodine as an oxidant in the microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes under solvent-free conditions. scienceandtechnology.com.vn
Regioselective Functionalization of the Naphthyl and Benzoxazole Moieties
The distinct electronic nature of the naphthyl and benzoxazole rings allows for selective chemical modifications. The benzoxazole ring is generally considered electron-deficient, while the naphthyl group is an electron-rich aromatic system. This difference in reactivity guides the regioselectivity of functionalization reactions.
The inherent aromatic character of both the naphthalene (B1677914) and benzoxazole ring systems makes them amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. smolecule.com Conversely, the electron-deficient nature of the benzoxazole ring can facilitate nucleophilic substitution reactions under certain conditions.
Electrophilic Substitution:
Due to the electron-poor nature of the benzoxazole ring, electrophilic substitution typically requires harsh conditions. nih.gov The naphthyl ring, being more electron-rich, is more susceptible to electrophilic attack. The precise position of substitution on the naphthyl ring is influenced by the directing effects of the benzoxazole substituent and the reaction conditions. Theoretical studies on related naphthalene-fused 1,2-oxazole N-oxides suggest that substitution at the C-5 and C-6 positions of the naphthalene ring can influence the geometry and aromaticity of the molecule. researchgate.net
Nucleophilic Substitution:
Nucleophilic substitution on the benzoxazole ring is a viable strategy for introducing a variety of functional groups. For instance, leaving groups such as methylthio, chloro, or bromo can be introduced at the 2-position or other positions on the benzyl (B1604629) ring of the benzoxazole, which can then be displaced by nucleophiles. google.com Aromatic nucleophilic substitution is a well-established method for modifying such heterocyclic systems. google.com The azide (B81097) ion, for example, is a potent nucleophile that can participate in SN2 and nucleophilic acyl substitution reactions to form C-N bonds. masterorganicchemistry.com The Smiles rearrangement is another powerful tool for the N-functionalization of 2-aminobenzoxazoles, involving an intramolecular nucleophilic aromatic substitution. acs.org
Table 1: Examples of Electrophilic and Nucleophilic Substitution Reactions
| Reaction Type | Moiety | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Naphthyl | Varies (e.g., nitrating or halogenating agents) | Substituted naphthyl-benzoxazole | smolecule.com |
| Nucleophilic Substitution | Benzoxazole | Nucleophile (e.g., amine, thiol) with a leaving group on the benzoxazole ring | Functionalized benzoxazole | google.comgoogle.com |
| Smiles Rearrangement | Benzoxazole | Base-mediated intramolecular rearrangement of a suitably substituted precursor | N-substituted aminobenzoxazole | acs.org |
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated system of this compound. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex architectures with tailored electronic and optical properties. beilstein-journals.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely employed. capes.gov.brrsc.org For instance, an efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed using a Pd(OAc)2/NiXantphos catalyst system, yielding 2-aryl-substituted benzoxazoles in good to excellent yields. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more eco-friendly and efficient alternative to palladium and copper catalysts for the synthesis of 2-arylbenzoxazoles. rsc.orgacgpubs.org These methods often address issues such as poor substrate scope and long reaction times associated with traditional catalysts. rsc.org
Copper-catalyzed reactions are also prominent, particularly in domino reactions for the synthesis of benzoxazole derivatives. rsc.orgnih.gov These reactions can involve sequential C-N and C-O bond formations. rsc.org Furthermore, catalyst-mediated C-H functionalization has become a powerful strategy for the direct arylation of benzoxazoles, offering a more atom-economical approach. nih.govcmsolab.com
Table 2: Catalyst-Mediated Cross-Coupling Reactions for this compound Derivatization
| Reaction | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)2/NiXantphos | Benzoxazole and aryl/heteroaryl bromides | Room temperature, high yields (75-99%) | nih.gov |
| Domino C-N/C-O Cross-Coupling | Iron-based catalyst | Primary amides and 1-bromo-2-iodobenzene | Eco-friendly, addresses limitations of Pd and Cu catalysts | rsc.org |
| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halides/triflates and boronic acids/esters | Versatile for C-C bond formation | capes.gov.brcmsolab.com |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Aryl halides and terminal alkynes | Introduction of alkynyl moieties for extended conjugation |
The incorporation of this compound units into polymeric structures can lead to materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their excellent thermal resistance. researchgate.net
The synthesis of polybenzoxazoles often involves a two-step polymerization process. titech.ac.jp The first step is the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative to form a poly(o-hydroxyamide) precursor. researchgate.netresearchgate.net This precursor is then subjected to thermal cyclodehydration to form the final polybenzoxazole. researchgate.net By using monomers containing the 1-naphthyl moiety, it is possible to synthesize polybenzoxazoles with this specific unit incorporated into the polymer backbone.
For example, polyimides containing benzoxazole units have been prepared using diamine monomers that feature a benzoxazole ring. titech.ac.jprsc.org These polymers exhibit high glass transition temperatures and excellent thermal stability. titech.ac.jprsc.org The synthesis of poly(benzoxazole imide)s (PBOPIs) from isomeric diamines containing a benzoxazole moiety has been reported, demonstrating good thermal and mechanical properties. rsc.org The synthesis of polyconjugated molecules with units like biphenyl, dibenzothiophene, and carbazole (B46965) can also involve the incorporation of benzoxazole moieties to create materials with specific electroluminescent and electroactive properties. umich.edu
Table 3: Synthesis of Poly-benzoxazole Systems
| Polymer Type | Monomers | Polymerization Method | Key Properties | Reference |
|---|---|---|---|---|
| Polyimide (PI) | Diamine with benzoxazole unit and dianhydride | Two-step polymerization (poly(amic acid) formation followed by thermal imidization) | High glass transition temperature, high tensile modulus | titech.ac.jp |
| Poly(benzoxazole imide) (PBOPI) | Isomeric diamines with benzoxazole moiety and tetracarboxylic dianhydrides | Thermal imidization | High glass transition temperatures (285-363 °C), excellent thermal stability (Td5% 510–564 °C) | rsc.org |
| Polybenzoxazole (PBO) | Bis(o-aminophenol)s and dicarboxylic acids | Solution polycondensation in polyphosphoric acid | Excellent thermal stability (up to 450 °C in air) | researchgate.net |
Advanced Photophysical Properties and Electronic Structure
Electronic Absorption and Emission Characteristics
The electronic spectra of 2-(1-Naphthyl)benzoxazole (B5405032) are characterized by distinct absorption and emission bands that are sensitive to various factors.
The absorption spectrum of this compound is primarily defined by π-π* transitions. nih.govnih.gov These transitions involve the excitation of electrons from lower-energy π bonding orbitals to higher-energy π* antibonding orbitals within the aromatic system. The expansion of the π-conjugated system, by replacing a phenyl group with a naphthyl group, typically leads to a bathochromic (red) shift in the absorption maxima. rsc.org For instance, the absorption maximum for 2-(2'-hydroxyphenyl)-benzoxazole (HBO) is around 330–334 nm, while its naphthyl analogue, 2-(2'-hydroxyphenyl)-naphthoxazole (HNO), shows a red-shifted maximum at 342–343 nm. rsc.org
In addition to π-π* transitions, intramolecular charge transfer (ICT) plays a significant role, particularly in the excited state. nih.govjetir.org Upon photoexcitation, there can be a shift in electron density from an electron-donating part of the molecule to an electron-accepting part. jetir.org In derivatives of 2-phenyl-benzoxazole, the introduction of electron-donating groups, such as a dimethylamino group, can induce a strong charge transfer character in the emitting singlet state. researchgate.net This ICT is often responsible for the appearance of large Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.net
This compound and its derivatives exhibit pronounced solvatochromism, where the position of the absorption and, more significantly, the emission bands are dependent on the polarity of the solvent. researchgate.netresearchgate.net While the absorption spectra are often less sensitive to solvent polarity, the fluorescence spectra can show substantial shifts. researchgate.netresearchgate.net This behavior is a strong indicator of a change in the molecule's dipole moment upon excitation, consistent with an intramolecular charge-transfer (ICT) excited state. researchgate.netacs.org
In polar solvents, a redshift (bathochromic shift) of the emission band is commonly observed. researchgate.net This stabilization of the more polar excited state by polar solvent molecules leads to a lower energy emission. The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing insights into the change in dipole moment between the ground and excited states. uchile.cl For some benzoxazole (B165842) derivatives, this change can be significant, on the order of several Debyes. researchgate.net The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a related naphthoxazole derivative.
Table 1: Solvent Effects on Absorption and Emission Maxima of a Naphthoxazole Derivative
| Solvent | Polarity Function f(n², ε) | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|---|
| Toluene | ~0.014 | Not specified | ~470 |
| Dichloromethane (DCM) | Not specified | Not specified | ~450-470 |
| Acetonitrile (ACN) | ~0.305 | ~343 | ~415 |
Data compiled from various sources for related naphthoxazole and benzoxazole compounds to illustrate the general trend. rsc.orgacs.org
At higher concentrations, molecules like this compound can exhibit photophysical phenomena such as aggregation and excimer formation. Aggregation in the ground state can lead to changes in the absorption spectrum, often observed as a disappearance of fine structure and broadening of the bands, particularly in nonpolar solvents at low temperatures. acs.org
Excimer formation, on the other hand, is an excited-state phenomenon where an excited molecule associates with a ground-state molecule of the same kind. This results in a new, broad, and structureless emission band that is red-shifted compared to the monomer emission. researchgate.net This behavior is typical for planar aromatic compounds. The formation of intramolecular exciplexes (excited-state charge-transfer complexes between two different parts of the same molecule) has also been observed in benzoxazole derivatives, which show a red-shifted, broad, and structureless emission band in solvents of low to medium polarity. researchgate.net
Solvatochromic Behavior and Solvent Polarity Effects on Spectra
Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways
The efficiency and dynamics of the fluorescence process are critical aspects of the photophysics of this compound.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. periodikos.com.br For benzoxazole derivatives, quantum yields can vary significantly depending on the molecular structure and the solvent environment. researchgate.net Some benzoxazole-based fluorescent brighteners exhibit very high quantum yields, exceeding 0.70. researchgate.net
Table 2: Illustrative Fluorescence Quantum Yields of Benzoxazole Derivatives
| Compound Family | Solvent/State | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Benzoxazole fluorescent brighteners | N,N-dimethylformamide | 0.2 - 0.8 researchgate.net |
| Imidazole-phenol-based ESIPT molecules | Solid state | 0.65 - 0.80 researchgate.net |
| Chalcone derivatives with D-A-D architecture | Not specified | 0.29 - 0.39 researchgate.net |
Time-resolved fluorescence spectroscopy provides direct insight into the dynamics of the excited state, including lifetimes and the rates of various decay processes. instras.com The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state, typically on the nanosecond timescale for many fluorophores. periodikos.com.brinstras.com
For benzoxazole derivatives, excited-state dynamics can be complex, involving processes like excited-state intramolecular proton transfer (ESIPT), isomerization, and intersystem crossing to the triplet state. nih.govacs.org For example, studies on 2-(2'-hydroxyphenyl)benzoxazole (HBO) have revealed ultrafast ESIPT processes occurring on the picosecond or even sub-picosecond timescale. nih.govacs.org The lifetime of the resulting keto-tautomer can then be measured. In 2-(2'-hydroxynaphthalenyl)-benzoxazole (NAP), a related compound, the excited-state dynamics involve a deprotonation step to form an anion, followed by transfer to the keto form, with time constants in the range of picoseconds. nih.gov The presence of water can significantly affect these pathways, for instance by solvating intermediates and inhibiting isomerization. nih.gov Nanosecond transient absorption spectroscopy can be used to observe longer-lived species, such as triplet excited states. acs.orgnih.gov
Pathways of Non-Radiative Deactivation
Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity. In molecules like this compound, IC can be a competing pathway with fluorescence, particularly when conformational changes or vibrational modes facilitate the dissipation of energy.
Intersystem crossing (ISC) involves a non-radiative transition between electronic states of different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the energy gap between the involved singlet and triplet states. For benzoxazole derivatives, the planarity and rigidity of the molecule play a role in the rate of ISC. Non-planar conformations can sometimes enhance spin-orbit coupling, thereby increasing the probability of intersystem crossing.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a critical feature of this compound's photophysics. This process involves the transfer of a proton between two sites within the same molecule upon electronic excitation. In this class of compounds, the benzoxazole moiety contains a nitrogen atom that can act as a proton acceptor, while a nearby hydroxyl group on an adjacent aromatic ring typically serves as the proton donor. However, in the case of this compound, which lacks a hydroxyl group, the ESIPT mechanism is not the primary de-excitation pathway. Instead, its photophysical properties are dominated by the electronic interactions between the naphthyl and benzoxazole units.
For structurally related hydroxy-substituted benzoxazoles, the ESIPT process leads to the formation of a transient keto tautomer from the initial enol form. This tautomerization occurs on an ultrafast timescale, often in the femtosecond to picosecond range. The resulting keto form has a different electronic structure and is responsible for the characteristic long-wavelength emission.
Spectroscopic Signatures of ESIPT (Large Stokes Shifts, Dual Emission)
Compounds that undergo efficient ESIPT exhibit distinct spectroscopic features. The most prominent of these is a large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. This large shift occurs because absorption populates the excited state of the initial enol form, while emission originates from the electronically distinct, lower-energy excited state of the keto tautomer formed after proton transfer.
Another key signature is dual emission. Under certain conditions, such as in specific solvents or at low temperatures, emission can be observed from both the locally excited enol form (a shorter-wavelength band) and the proton-transferred keto form (a longer-wavelength band). The relative intensities of these two emission bands can provide insight into the kinetics and equilibrium of the ESIPT process.
Influence of Molecular Structure and Environment on ESIPT Efficiency
The efficiency of the ESIPT process is highly sensitive to both the intrinsic molecular structure and the external environment. Structural modifications, such as the placement of electron-donating or electron-withdrawing groups on the aromatic rings, can alter the acidity of the proton donor and the basicity of the proton acceptor, thereby influencing the driving force for proton transfer.
The surrounding solvent environment plays a crucial role. Protic solvents, particularly those capable of forming hydrogen bonds, can interfere with the intramolecular hydrogen bond that is essential for ESIPT. This can lead to a decrease in ESIPT efficiency and the appearance of emission from the non-proton-transferred form. In contrast, nonpolar, aprotic solvents generally facilitate the ESIPT process.
Kinetic and Mechanistic Studies of Proton Transfer Dynamics
The dynamics of the proton transfer in ESIPT-capable molecules have been extensively studied using time-resolved spectroscopic techniques. These studies, often employing femtosecond transient absorption or fluorescence up-conversion spectroscopy, have elucidated the ultrafast nature of the proton transfer, which is one of the fastest known chemical reactions.
Mechanistic investigations explore the potential energy surfaces of the ground and excited states to understand the pathway of the proton. The transfer is generally considered to occur along a pre-existing intramolecular hydrogen bond, with the electronic excitation causing a significant change in the charge distribution that drives the proton from the donor to the acceptor site.
Multi-Photon Absorption Properties
Multi-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition to an excited state. This phenomenon is of great interest for applications in bio-imaging, photodynamic therapy, and optical data storage.
Two-Photon Absorption (2PA) Cross-Sections
The two-photon absorption (2PA) cross-section (σ₂) is a measure of a molecule's ability to undergo 2PA. It is typically expressed in Göppert-Mayer units (GM). For this compound and its derivatives, the 2PA properties are influenced by the extent of the π-conjugated system and the presence of intramolecular charge transfer character.
Research on related benzoxazole derivatives has shown that extending the conjugation length and incorporating donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motifs can significantly enhance the 2PA cross-section. While specific data for this compound is not extensively reported in readily available literature, studies on similar structures provide valuable insights. For instance, symmetrical bis-benzoxazole derivatives have demonstrated considerable 2PA cross-sections.
Table 1: Two-Photon Absorption Properties of a Related Benzoxazole Derivative
| Compound | Wavelength (nm) | 2PA Cross-Section (σ₂) (GM) |
| 2,5-Bis(benzoxazol-2-yl)thiophene | 600 | 350 |
This table presents data for a structurally related compound to illustrate the typical range of 2PA cross-sections for this class of molecules. The data is indicative and serves as a reference.
Mechanisms of Nonlinear Optical Absorption
Nonlinear optical (NLO) absorption is a phenomenon where the absorption coefficient of a material is dependent on the intensity of the incident light. In molecules with extensive π-conjugated systems, such as this compound, interactions with high-intensity light, like that from a laser, can lead to several NLO mechanisms. These primarily include two-photon absorption (TPA), reverse saturable absorption (RSA), and excited-state absorption (ESA).
The delocalization of π-electrons across the molecular framework is a key determinant of NLO properties. nih.gov In organic molecules, an intramolecular charge transfer (ICT) character, often between electron-donating and electron-accepting portions of the molecule, can significantly enhance the NLO response. nih.gov While specific experimental NLO data for this compound is not extensively detailed in the reviewed literature, computational studies on related benzoxazole structures provide insight into their potential. For instance, density functional theory (DFT) calculations on 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2,5-bis(2-benzoxazolyl)phenol (DBP) have been used to determine their molecular hyperpolarizability (β), a measure of second-order NLO activity. dnu.dp.ua These studies show that extending the conjugation, as in DBP, substantially increases the hyperpolarizability value compared to the smaller HBO molecule, suggesting that the extended aromatic system of a naphthyl-substituted benzoxazole would likewise confer significant NLO properties. dnu.dp.ua The dominant component of the hyperpolarizability tensor is typically aligned with the long axis of the molecule. dnu.dp.ua
Common mechanisms contributing to NLO behavior include:
Two-Photon Absorption (TPA): The simultaneous absorption of two photons to promote an electron to an excited state. The absorption strength increases quadratically with the incident light intensity. rsc.org
Excited-State Absorption (ESA): The absorption of a photon by a molecule already in an excited state, promoting it to an even higher excited state. periodikos.com.br
Table 1: Calculated Hyperpolarizability of Related Benzoxazole Compounds This table presents data from computational studies on related compounds to illustrate the NLO potential of the benzoxazole framework.
| Compound | Calculation Method | First Hyperpolarizability (β) | Reference |
|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | DFT Quadratic Response | Smaller value (relative) | dnu.dp.ua |
| 2,5-bis(2-benzoxazolyl)phenol (DBP) | DFT Quadratic Response | ~10x larger than HBO | dnu.dp.ua |
Solid-State Luminescence Phenomena
While many organic fluorophores are highly emissive in dilute solutions, their fluorescence often quenches in the solid state due to aggregation-caused quenching (ACQ). However, certain molecules, including many benzoxazole derivatives, exhibit the opposite behavior, with enhanced emission in the solid or aggregated state. rsc.org This makes them particularly suitable for applications in solid-state lighting and sensing.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation or in the solid state. magtech.com.cn The primary mechanism behind AIE is the restriction of intramolecular motions (RIM). pku.edu.cn In dilute solutions, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations of their phenyl rings. When the molecules aggregate, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. pku.edu.cnrsc.org
The 2-phenylbenzoxazole (B188899) (PBO) framework is recognized as an attractive building block for creating molecules that exhibit AIE. rsc.org By modifying the chemical structure to enlarge the π-conjugated system, many PBO derivatives have been designed to be robust solid-state emitters. rsc.org While specific AIE data for this compound is not detailed, the general behavior of 2-arylbenzoxazoles suggests a high potential for this phenomenon. The fusion of the bulky naphthyl group to the benzoxazole core would likely lead to significant restriction of intramolecular rotation in the aggregated state, a key requirement for AIE.
Table 2: Emission Behavior of Related Benzoxazole Derivatives in Solution vs. Aggregated/Solid State This table showcases the AIE effect in various benzoxazole derivatives, demonstrating the general principle.
| Compound Type | State | Emission | Phenomenon | Reference |
|---|---|---|---|---|
| Styrylbenzoxazole Derivative | Dilute Solution | Weak | - | dntb.gov.ua |
| Aggregated State | Strong | AIE | dntb.gov.ua | |
| Hydroxyphenylbenzoxazole (HBO) Derivative | Micellar Solution | Bright Green | AIEE (Aggregation-Induced Emission Enhancement) | researchgate.net |
| Carbazole-based D–π–A Benzoxazole | Dilute Solution | Weak | - | researchgate.net |
| Self-Assembled Fibers (Aggregate) | Enhanced | AIE (due to J-aggregates) | researchgate.net |
Mechanofluorochromism and Thermofluorochromism
Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to a mechanical stimulus, such as grinding, shearing, or pressing. This effect is typically reversible and is rooted in changes to the solid-state molecular packing. In many cases, grinding a crystalline sample disrupts the ordered packing, leading to a phase transition from a stable crystalline state to a metastable amorphous state with different intermolecular interactions (e.g., π-π stacking), which alters the emission wavelength. researchgate.netresearchgate.net
This property has been observed in several benzoxazole derivatives. For example, phenothiazine-based benzoxazoles exhibit distinct mechanochromism. researchgate.net Similarly, carbazole-based benzoxazole derivatives show high-contrast mechanofluorochromism attributed to their loose crystalline packing. researchgate.net The application of force converts the material from one solid-state form to another, resulting in a visible change in fluorescence color. The original state can often be recovered by fuming with a solvent or by heating.
Thermofluorochromism, a change in fluorescence color with temperature, is a related phenomenon also tied to changes in molecular packing or conformation. While specific studies on the thermofluorochromism of this compound were not found, the principle is often observed in other condensed nitrogen heterocycles. researchgate.net
Table 3: Mechanofluorochromic Properties of Benzoxazole Derivatives This table provides examples of fluorescence changes upon mechanical grinding in related benzoxazole systems.
| Compound System | Initial State (Crystalline) | Ground State (Amorphous) | Reversibility | Reference |
|---|---|---|---|---|
| Phenothiazine-based Benzoxazole (PVB) | Blue-green Emission | Yellow-green Emission | Self-heals at room temp. | researchgate.net |
| Carbazole-based Benzoxazole (CBS) | Blue Emission (454 nm) | Green Emission (503 nm) | Reversible by fuming/heating | researchgate.net |
Computational Chemistry and Theoretical Investigations
Electronic Structure Theory (DFT and TD-DFT)
Electronic structure theories are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. DFT and its excited-state extension, TD-DFT, are workhorse methods for studying the electronic landscapes of medium to large-sized organic compounds.
The ground state geometry of a molecule dictates its fundamental electronic configuration and is the starting point for most computational analyses. For 2-(aryl)benzoxazole systems, the planarity between the benzoxazole (B165842) ring and the appended aryl group is a critical factor for achieving full π-conjugation, which in turn governs the electronic and photophysical properties.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C-O (oxazole) | 1.2637 Å |
| Bond Length | C-N (oxazole) | 1.3333 - 1.4752 Å |
| Bond Length | C-C (phenyl) | 1.3776 - 1.4786 Å |
Data adapted from a study on a complex benzimidazole (B57391) derivative for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its UV-visible absorption characteristics. rsc.org A larger HOMO-LUMO gap generally implies greater molecular stability. acs.org
DFT calculations are widely used to compute HOMO-LUMO energies. For derivatives of 2-(2'-hydroxyphenyl)oxazole, it has been shown that extending the π-conjugation, for instance by replacing a phenyl with a naphthyl group, leads to a decrease in the HOMO-LUMO gap, primarily due to the stabilization of the LUMO. rsc.org This reduction in the energy gap is consistent with a red shift in the absorption spectrum. rsc.org In these systems, the HOMO is typically localized on the hydroxyphenyl or naphthyl moiety, while the LUMO is distributed over the heterocyclic benzoxazole part, indicating a significant intramolecular charge transfer (ICT) upon excitation. rsc.org For a complex azo-dye containing naphthalene (B1677914) and benzoxazole, a HOMO-LUMO gap of 2.8 eV was calculated using B3LYP/6-31G*. vulcanchem.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | -5.91 | -1.57 | 4.34 |
| 2-(2'-hydroxyphenyl)naphthoxazole (HNO) | -5.75 | -1.92 | 3.83 |
Data from a comparative study on related compounds to illustrate the effect of benzannulation. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. acs.org The method calculates vertical transition energies, which correspond to the maxima in the absorption spectra. rsc.org
Theoretical studies on various benzoxazole derivatives have shown that TD-DFT calculations, often using the B3LYP functional, can accurately predict experimental absorption and emission wavelengths. researchgate.netacs.org The S₀ → S₁ transition is typically dominated by the HOMO → LUMO excitation. rsc.org For 2-(2'-hydroxyphenyl)naphthoxazole (HNO), a compound analogous to 2-(1-Naphthyl)benzoxazole (B5405032), the vertical S₀ → S₁ transition was calculated at 3.41 eV (363 nm) in acetonitrile, which aligns with the observed red shift upon extending the π-system. rsc.org A separate study using the SAC-CI method, another high-level theoretical approach, investigated the optical properties of 1-(1-naphthyl)-benzoxazole (BON), a close isomer of the title compound. ntu.edu.sg
| Compound | Method | Solvent | Calculated Transition (eV) | Calculated Wavelength (nm) |
|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)naphthoxazole (HNO) | TD-DFT (B3LYP/6-31+G(d)) | Acetonitrile | 3.41 | 363 |
| 1-(1-naphthyl)-benzoxazole (BON) | SAC-CI | Gas Phase | ~3.9 | ~318 |
Data from studies on analogous compounds. rsc.orgntu.edu.sg
Upon photoexcitation, molecules can undergo significant changes in their geometry as they relax on the excited-state potential energy surface. These relaxation pathways are crucial for understanding photophysical processes like fluorescence and photochemical reactions. For many 2-arylbenzoxazoles, particularly those with a hydroxyl group ortho to the linkage, a key relaxation pathway is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a keto tautomer. rsc.org This tautomerization results in a large Stokes shift, which is the difference between the absorption and emission maxima.
While this compound lacks the hydroxyl group necessary for ESIPT, the principles of excited-state relaxation still apply. TD-DFT can be used to optimize the geometry of the first singlet excited state (S₁). diva-portal.org Studies on related systems show that upon excitation, there is a strengthening of intramolecular hydrogen bonds where present, and changes in bond lengths indicating a redistribution of electron density. acs.org In a bis(benzoxazole)-based molecular motor containing a naphthyl group, excited- and ground-state molecular dynamics simulations were used to map out the photochemical E-Z isomerization and subsequent thermal relaxation steps, highlighting complex, multi-pathway relaxation processes. diva-portal.org
Prediction of Absorption and Emission Spectra via TD-DFT
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and interactions with the environment that are not accessible from static quantum chemical calculations.
The flexibility of the bond linking the naphthyl and benzoxazole rings allows for rotational isomerism, leading to different conformers in solution. MD simulations can explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers for interconversion. diva-portal.org
In the context of drug design, MD simulations are used to study the stability of benzoxazole derivatives within the active sites of biological targets like acetylcholinesterase. nih.gov For a 2-aryl-6-carboxamide benzoxazole derivative, MD simulations showed that the compound remained stable in the active site of the enzyme over the course of the simulation. nih.gov Similarly, for a bis(benzoxazole)-based system, ground-state MD simulations were employed to understand the interconversion between four different stable conformers that arise from single-bond rotations. diva-portal.org These simulations reveal that the rotation of the benzoxazole unit relative to the naphthyl moiety is a key dynamic process. diva-portal.org Such studies are crucial for understanding how molecular structure influences function in dynamic environments.
Intermolecular Interactions and Aggregation Behavior Modeling
Computational modeling plays a pivotal role in understanding the non-covalent forces that dictate the intermolecular interactions and aggregation behavior of this compound and related compounds. These models are crucial for predicting how molecules will behave in condensed phases, which is essential for applications in materials science.
Studies have shown that π-π stacking and hydrogen bonding are significant intermolecular interactions that can promote the formation of ordered 3D supramolecular structures in aggregates of similar complex molecules. ub.edu The aggregation process itself can be influenced by factors such as solvent composition, with the addition of a poor solvent to a solution of the compound inducing aggregation. ub.eduresearchgate.net For instance, in donor-acceptor type molecules, strong π-π interactions between the luminogen and solvent molecules in dilute solutions, as well as between the luminogens themselves in an aggregated state, can lead to a redshift in the emission spectrum. researchgate.net Conversely, weaker interactions like van der Waals forces, C-H···π, and C-H···F interactions have been correlated with an enhanced quantum yield. researchgate.net
The specific nature of intermolecular interactions, including nonclassical hydrogen bonds like C–H···O and C–H···N, π-stacking, and even unique C=O···π(ring) interactions, can be elucidated through crystallographic and quantum chemical methods. researchgate.net These interactions are fundamental in governing the solid-state structure of benzoxazole derivatives. researchgate.net Theoretical calculations, particularly using dispersion-corrected Density Functional Theory (DFT), are instrumental in revealing the electronic features, energetics, and nature of these non-covalent interactions in both monomeric and dimeric forms. researchgate.net Such detailed understanding of intermolecular forces is critical for the rational design of new materials with tailored properties.
Quantum Chemical Analysis of Photophysical Mechanisms
Quantum chemical calculations provide a powerful lens to examine the intricate photophysical mechanisms at play in this compound, including the widely studied Excited-State Intramolecular Proton Transfer (ESIPT) and photoinduced charge transfer processes.
Elucidation of ESIPT Potential Energy Surfaces
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a key feature of many benzoxazole derivatives, leading to a large Stokes shift and dual emission, which are highly desirable for applications like fluorescent probes and laser dyes. researchgate.nettandfonline.com Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to construct potential energy surfaces (PES) for the ground (S₀) and first singlet excited (S₁) states, which helps in understanding the thermodynamics and kinetics of the ESIPT process. researchgate.netrsc.org
For a molecule to undergo ESIPT, it typically possesses both a proton donor and a proton acceptor group in close proximity, allowing for the transfer of a proton upon photoexcitation. gauhati.ac.in In the case of this compound, which is a derivative of the well-studied 2-(2'-hydroxyphenyl)benzoxazole (HBO), the presence of a hydroxyl group on the naphthyl ring is a prerequisite for ESIPT. The ESIPT process involves the photoexcitation from the ground state enol form to the excited state enol form, followed by a rapid proton transfer to form the excited state keto tautomer, which then emits fluorescence to return to the ground state keto form before reverting to the more stable enol form. mdpi.commdpi.com
Computational studies have shown that the energy barrier for proton transfer in the excited state is often significantly lower than in the ground state, making the ESIPT process highly favorable upon photoexcitation. rsc.orggauhati.ac.in For example, in some systems, the ESIPT process is calculated to be a barrier-less process in the gas phase, while in polar solvents, an energy barrier might appear. tandfonline.com The nature of substituents on the molecular framework can also influence the ESIPT potential energy barrier. researchgate.net The stability of the resulting keto tautomer is another crucial factor, and benzannulation of the oxazole (B20620) core has been shown to lead to a less stable keto tautomer in some cases. conicet.gov.ar
The following table summarizes key findings from computational studies on the ESIPT process in related benzoxazole systems.
| Compound Family | Computational Method | Key Findings on ESIPT Potential Energy Surfaces |
| 2-(2´-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives | PBE0/6-31++G(d,p) and M06-2X/6-31++G(d,p) | In the gas phase, ESIPT is a barrier-less process for most derivatives; in polar solvents, some derivatives exhibit a barrier-less process while others do not. tandfonline.com |
| 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole | B3LYP/6-311+G(d, p) | The energy barrier for proton transfer is significantly reduced in the S₁ state (1.5 kcal mol⁻¹) compared to the S₀ state (6.1 kcal mol⁻¹), validating the ESIPT reaction both thermodynamically and kinetically. rsc.org |
| 2-(2′-hydroxyphenyl)-oxazole and its benzannulated derivatives | B3LYP/6-31+G(d) | Benzannulation of the oxazole core leads to higher energy barriers for ESIPT in the first singlet excited state and a less stable keto tautomer. conicet.gov.ar |
| 2-(2-hydroxyphenyl)benzoxazole (HBO) and its derivatives | DFT/TD-DFT | A fast ESIPT process is observed for HBO, while some derivatives can exhibit an enol/keto equilibrium type of ESIPT with dual emission. acs.org |
Simulation of Photoinduced Charge Transfer Processes
Photoinduced charge transfer (PICT) is another fundamental process that governs the photophysical properties of many organic molecules, including this compound. nsf.gov This process involves the redistribution of electron density within the molecule upon absorption of light and is crucial for applications in solar energy conversion and photocatalysis. nsf.gov
Computational simulations, particularly those based on mixed quantum-classical approaches like the fewest switches surface hopping (FSSH) method combined with time-dependent density functional theory (TD-DFT), are used to model the dynamics of PICT. nsf.gov These simulations can track the evolution of the electronic wave function and the movement of atoms in real-time, providing a detailed picture of the charge transfer event. nsf.govconicet.gov.ar
In donor-acceptor systems, photoexcitation can lead to the transfer of an electron from a donor moiety to an acceptor moiety. researchgate.net The feasibility of this process can be corroborated by DFT calculations, which can also reveal the existence of multiple ground-state conformations with different charge distributions. researchgate.net The solvent environment plays a significant role in PICT, with polar solvents often stabilizing the charge-separated state. researchgate.net
Simulations can help in understanding the mechanism of deactivation of the excited singlet state, which can involve charge/electron transfer across different parts of the molecule. researchgate.net For instance, in some benzoxazole-based systems, the charge transfer process is facilitated by the formation of a quinoid-like structure. researchgate.net The dynamics of charge separation and recombination are key parameters that can be investigated through transient absorption spectroscopy and are often consistent with a single-step superexchange mechanism where the electronic coupling between the donor and acceptor is strongly distance-dependent. nih.gov
Predictive Modeling for Structure-Property Relationships
Predictive modeling, particularly the development of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), is a powerful tool in computational chemistry for establishing a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. pageplace.denih.gov These models are instrumental in the rational design of new molecules with desired functionalities, as they can predict the properties of novel compounds even before they are synthesized. pageplace.deacs.org
The development of a QSPR/QSAR model typically involves several key steps: the selection of a relevant dataset, the generation of molecular descriptors that encode structural information, the application of a statistical or machine learning algorithm to build the model, and rigorous validation of the model's predictive power. nih.gov
For benzoxazole derivatives, QSPR/QSAR models have been used to predict a range of properties. For example, the Electron-Topological Method (ETM) has been employed to elucidate which molecular fragments contribute to or detract from a specific biological activity. oatext.com In one study, it was found that atoms in the benzoxazole group contributed to the activity of certain molecules, while atoms in a naphthyl group were found to break the activity. oatext.com
Various molecular descriptors, such as HOMO and LUMO energies, dipole moment, and chemical hardness, can be calculated using quantum chemical methods and used as input for building these predictive models. oatext.com Machine learning algorithms, including Gaussian process regression (GPR), neural networks, and decision trees, have been widely applied to establish these structure-property relationships. acs.org These models can be trained on experimental data, computer simulation data, or a combination of both to enhance their accuracy and predictive power. acs.org
The ultimate goal of such predictive modeling is to accelerate the discovery and optimization of materials for various applications, from pharmaceuticals to organic electronics. nih.govacs.org By enabling the virtual screening of large libraries of candidate molecules, these computational approaches can significantly streamline the research and development process.
| Modeling Approach | Application Area | Key Descriptors/Methods | Outcome |
| Quantitative Structure-Property Relationship (QSPR) | Polymer Science | Topological variables, group contributions | Prediction of physical and chemical properties of polymers, transcending limitations of traditional group contribution techniques. pageplace.de |
| Machine Learning (ML) for Toxicity Prediction | Drug Discovery | Molecular structure representations, various ML algorithms (e.g., QSAR/QSPR) | Assessment and triage of compound toxicity prior to synthesis, streamlining the drug discovery process. nih.gov |
| Electron-Topological Method (ETM) | HIV-1 Inhibitors (2-Pyridinone derivatives) | Quantum chemical calculations (B3LYP/6-311G(d,p)), HOMO, LUMO, dipole moment | Identification of pharmacophore and anti-pharmacophore fragments; benzoxazole groups contributed to activity, while naphthyl groups diminished it. oatext.com |
| Machine Learning for Polymeric Materials | Materials Design | Graph-based representation, Gaussian Process Regression (GPR), deep neural networks | High-precision prediction of polymer properties, enabling the screening of promising candidates with optimal performance. acs.org |
Crystallography and Solid State Structural Analysis
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides fundamental information on molecular conformation, bond lengths, bond angles, and the interactions governing the crystal lattice. For many related benzoxazole (B165842) derivatives, SC-XRD studies have been crucial in understanding their structure-property relationships. For instance, analyses of compounds like 2-(4-Aminophenyl)-1,3-benzoxazole and methyl 1,3-benzoxazole-2-carboxylate have revealed details about their planarity, intermolecular hydrogen bonds, and π-π stacking interactions. nih.gov However, a specific crystallographic information file (CIF) or detailed structural report for 2-(1-Naphthyl)benzoxazole (B5405032) could not be located.
Molecular Conformation and Torsion Angles
Without single-crystal X-ray data, a definitive description of the molecular conformation and the key torsion angles of this compound is not possible. The primary point of conformational flexibility in this molecule is the torsion angle between the benzoxazole and naphthyl ring systems around the C-C single bond that connects them. This angle would dictate the degree of planarity or twist between the two aromatic moieties, which is influenced by steric hindrance from the peri-hydrogen on the naphthalene (B1677914) ring and the atoms of the benzoxazole ring. In similar structures, such as 2-(1-naphthyl)-5-phenyloxazole, a significant dihedral angle (approximately 57.21°) is observed between the naphthyl and phenyl substituents attached to the oxazole (B20620) ring, suggesting that a non-planar conformation is likely for this compound as well. iucr.org
Crystal Packing Architectures and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by π-π stacking interactions between the electron-rich benzoxazole and naphthalene rings, as well as weaker C-H···N and C-H···O hydrogen bonds. Studies on related benzoxazoles confirm the importance of such interactions in their crystal packing. nih.govsemanticscholar.orgresearchgate.net The specific geometry of these interactions (e.g., face-to-face or offset stacking) and the resulting packing motifs (e.g., herringbone or layered structures) can only be determined through experimental crystallographic analysis. nih.gov
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement of molecules in the solid state. rsc.org Different polymorphs can exhibit distinct physical properties. Co-crystals are multi-component crystalline solids formed between a target molecule and a co-former. There are no specific studies on the polymorphism or co-crystallization of this compound found in the reviewed literature. Research on other benzoxazole derivatives, such as Tafamidis, has shown that they can form various polymorphs and solvates, highlighting the potential for such phenomena within this class of compounds. rsc.org
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample, identify the crystalline phase, and determine its purity. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. While the synthesis of this compound has been described, its characteristic PXRD pattern has not been published in the surveyed databases or literature. Such data would be essential for routine characterization, quality control, and for identifying any potential polymorphic forms of the bulk material.
Advanced Applications in Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The field of organic electronics has greatly benefited from the development of novel materials with tailored properties. 2-(1-Naphthyl)benzoxazole (B5405032) and its derivatives have emerged as versatile components in the fabrication of OLEDs, contributing to various layers within the device architecture to enhance efficiency and stability.
Emitter and Host Materials for OLED Devices
In OLEDs, the emissive layer is where the conversion of electrical energy into light occurs. The choice of emitter and host materials is critical for determining the device's color, efficiency, and operational lifetime. ossila.com this compound has been explored as a component in these crucial layers.
Derivatives of benzoxazole (B165842) are recognized for their promising photophysical properties, including a broad spectral range and intense emission, which are desirable for emitter materials. periodikos.com.brresearchgate.net For instance, iridium complexes incorporating a this compound ligand have been synthesized and their photophysical properties studied. acs.org One such complex, Iridium(III) bis(2-(1-naphthyl)benzooxazolato-N,C2') (acetyl acetonate), demonstrates the potential of this compound in phosphorescent OLEDs (PHOLEDs). acs.org
Furthermore, the design of host materials is equally important, as they form a matrix for the emissive dopants and facilitate energy transfer. ossila.com Benzoxazole derivatives are considered for host materials due to their high triplet energy levels, which is a key requirement for efficient energy transfer to phosphorescent emitters. google.com The general principle is that the triplet state energy of the host must be higher than that of the dopant to prevent energy back-transfer and quenching. google.com
Table 1: Selected OLED Device Performance with Benzoxazole Derivatives
| Device Structure / Emitter | Max. External Quantum Efficiency (EQE) | Emission Color/Peak | Commission Internationale de l'Éclairage (CIE) Coordinates | Reference |
|---|---|---|---|---|
| BPCP-based OLED | 7.19% | Deep-Blue (456 nm) | (Not Specified, CIEy = 0.06) | researchgate.net |
| BPCPCHY-based OLED | 8.53% | Deep-Blue | (Not Specified, CIEy = 0.06) | researchgate.net |
| TPA-SBF-OXZ (non-doped) | 10.6% | Blue | Not Specified | researchgate.net |
| pPh-6M-based OLED | 6.54% | Deep-Blue (446 nm) | Not Specified | researchgate.net |
| Device with T1 emitter | Not Specified (low efficiency roll-off) | Blue (463 nm) | (0.149, 0.197) | beilstein-journals.org |
| DIDOBNA-N-based OLED | 15.3% | Deep-Blue | (Not Specified, CIEy = 0.073) | chemrxiv.org |
| MesB-DIDOBNA-N-based OLED | 9.3% | Violet | (Not Specified, CIEy = 0.044) | chemrxiv.org |
Charge Transport and Injection Layer Components
Efficient charge transport and injection are fundamental to the performance of OLEDs. beilstein-journals.org Materials used in these layers must possess appropriate energy levels and high charge carrier mobility. nih.gov this compound and its derivatives have shown potential for use in both hole transporting layers (HTLs) and electron transporting layers (ETLs).
The carbazole (B46965) unit, often incorporated into derivatives with benzoxazole, is known for its electron-donating properties, making such compounds suitable for hole-transporting layers. nih.gov The charge injection and transport characteristics of various carbazole derivatives have demonstrated their suitability for this purpose. nih.gov
Conversely, the benzoxazole moiety itself, being electron-deficient, can contribute to electron transport properties. google.comdoi.org In some OLED architectures, benzoxazole-containing compounds are used as part of the electron transporting layer, sometimes doped with a phosphorescent material. google.com The primary role of the ETL is to facilitate the transport of electrons from the cathode to the emissive layer. beilstein-journals.org
Device Performance Optimization and Stability
For example, incorporating bulky groups into the molecular structure can prevent aggregation-caused quenching, where the close proximity of molecules leads to non-radiative decay of excitons. researchgate.net This strategy also tends to improve the material's solubility, which is particularly beneficial for solution-processable OLEDs. researchgate.net Research has shown that judicious molecular design, such as creating donor-acceptor structures, can lead to materials with hybridized local and charge-transfer (HLCT) states. researchgate.net This allows for the harvesting of both singlet and triplet excitons, significantly boosting the internal quantum efficiency of the device. researchgate.netbeilstein-journals.org
Fluorescent Probes and Sensors for Chemical and Environmental Analytes (Non-Biological)
The high fluorescence quantum yield and sensitivity of the benzoxazole core to its chemical environment make it an excellent platform for developing fluorescent probes and sensors. researchgate.netuaic.ro These sensors are designed to detect specific ions or molecules in non-biological samples, with applications in environmental monitoring. mdpi.com
Design Principles for Selective Recognition of Ions or Small Molecules
The design of a selective fluorescent sensor involves covalently linking a fluorophore, such as a this compound derivative, to a specific recognition unit or chelator. acs.org This chelator is designed to bind selectively with the target analyte, such as a metal ion. mdpi.com
Upon binding, the interaction between the analyte and the sensor molecule induces a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. acs.org Common mechanisms for this change include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). mdpi.commdpi.com In a PET sensor, the fluorescence is initially quenched by the recognition unit and is "turned on" upon analyte binding, which disrupts the PET process. mdpi.com In CHEF-based sensors, the binding of the analyte to the chelator enhances the fluorescence emission. mdpi.com
For example, a benzoxazole derivative incorporating a di(2-picolyl)amine (DPA) metal chelator was developed as a fluorescent sensor for zinc ions. acs.org The binding of Zn²⁺ to the DPA moiety leads to a significant "turn-on" fluorescence response. acs.org Similarly, a macrocyclic chemosensor containing a benzoxazole fluorophore was designed for the selective detection of Zn²⁺ and Cd²⁺ ions in aqueous media. mdpi.com
Table 2: Examples of Benzoxazole-Based Fluorescent Sensors
| Sensor | Target Analyte | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| HNBO–DPA | Zinc ions (Zn²⁺) | Photoinduced Electron Transfer (PET) | 44-fold fluorescence turn-on in response to zinc ions. | acs.org |
| Macrocycle L | Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions | Chelation-Enhanced Fluorescence (CHEF) | Selective detection of Zn²⁺ and Cd²⁺ in an aqueous medium. | mdpi.com |
| Zinbo-5 | Zinc ions (Zn²⁺) | Ratiometric | Significant changes in both excitation and emission maxima upon zinc binding. | nih.govresearchgate.net |
Ratiometric Sensing Platforms
Ratiometric sensing offers a more robust and quantitative detection method compared to simple intensity-based measurements. acs.org A ratiometric sensor exhibits a shift in its emission or excitation wavelength upon binding to the analyte, allowing for the measurement of the fluorescence intensity at two different wavelengths. acs.org The ratio of these two intensities is then used as the sensing signal. rsc.org
This approach provides a built-in correction for environmental factors that can affect fluorescence intensity, such as probe concentration, photobleaching, and instrumental variations. acs.org A benzoxazole-based probe named Zinbo-5 was designed for the ratiometric detection of zinc, showing significant changes in both its excitation and emission maxima upon binding to Zn²⁺. nih.govresearchgate.net This allows for a more accurate quantification of the analyte concentration. nih.govresearchgate.net The development of such ratiometric probes is a key area of research for creating more reliable and precise chemical sensors. rsc.org
Laser Dyes and Optical Gain Media
Benzoxazole derivatives are recognized for their utility as laser dyes, a class of organic compounds that can generate tunable laser light. These compounds are employed as the gain medium in dye lasers, which are valued for their ability to produce laser emission over a broad range of wavelengths, from the near-ultraviolet to the near-infrared. The effectiveness of a molecule as a laser dye is contingent on several factors, including high fluorescence quantum yield, good photochemical stability, and a low excited-state absorption cross-section.
Research has demonstrated that this compound, referred to as 2-(alpha-naphthyl) benzoxazole in some literature, is a viable gain medium. researchgate.net Lasing has been observed in the vapors of this compound when transversely pumped by a XeCl* excimer laser at a wavelength of 308 nm. researchgate.net This capability places it within a group of complex organic molecules suitable for generating laser radiation, highlighting its potential as an active medium in tunable laser systems. researchgate.net The broader class of 2-phenylbenzoxazoles is known for providing near-UV laser generation with a wide tunability range (330-380 nm) and efficient laser output. researchgate.net
The performance of a laser dye is quantitatively described by parameters such as the stimulated emission (SE) cross-section and the lasing threshold. The SE cross-section is a measure of the probability of a photon inducing stimulated emission, a critical process for light amplification in a laser. iphy.ac.cn A larger SE cross-section is generally desirable as it contributes to a higher gain. iphy.ac.cnnih.gov
Table 1: Photophysical and Lasing Properties of Selected Benzoxazole-Based Dyes This table presents data for representative benzoxazole derivatives to illustrate the typical performance metrics for this class of compounds, as specific data for this compound is limited.
| Compound/System | Emission Wavelength (nm) | Lasing Threshold | Stimulated Emission Cross-Section | Reference |
| 2-Phenylbenzoxazole (B188899) Derivatives | 330-380 (Tunable Range) | Not Specified | Not Specified | researchgate.net |
| Fluorene-Carbazolylstyryl Hybrids | Not Specified | 0.5 µJ cm⁻² (DFB Laser) | Not Specified | uq.edu.au |
| Nd:YVO₄ Crystal (for comparison) | 1064 | Not Applicable | 7.9×10⁻¹⁹ cm² (max) | iphy.ac.cn |
Note: The table includes data from different types of materials to provide context for the parameters discussed.
Photostability is a crucial attribute for laser dyes, as it determines the operational lifetime and reliability of the laser system. High-intensity excitation can lead to photodegradation of the dye molecules, reducing the laser's output power and efficiency over time. rsc.org Benzoxazole derivatives are noted for their high photostability. researchgate.netrsc.org This robustness is often attributed to their rigid aromatic structure, which can dissipate absorbed energy without undergoing chemical decomposition. rsc.org The extreme photostability reported for certain 2-phenylbenzoxazoles makes their practical application feasible under powerful pumping sources like nitrogen, excimer, or Nd:YAG lasers. researchgate.net Furthermore, theoretical studies on related vinyl-benzoxazole-naphthalene structures confirm that high photostability is a key requirement for a good laser dye. rsc.org
Stimulated Emission Cross-Sections and Lasing Thresholds
Photoluminescent Coatings and Pigments
The intense fluorescence and stability of benzoxazole derivatives make them excellent candidates for use in photoluminescent coatings and pigments. researchgate.netgoogle.com These materials absorb light, typically in the ultraviolet (UV) region, and re-emit it as visible light, leading to effects of whitening, brightening, or specific coloration. google.com
A closely related compound, 1,4-Bis(2-benzoxazolyl)naphthalene, commercially known as Fluorescent Brightener 367 or KCB, is widely used as an optical brightener and fluorescent whitening agent. nih.govechemi.com These compounds are incorporated into various materials to enhance their appearance. google.com Because of their excellent heat stability, they can be added to polymer hot-melts to create fibers and other articles that exhibit exceptional brightness and are resistant to environmental degradation. google.com Phosphorescent pigments, a related class of luminescent materials, function by storing light energy and releasing it slowly in the dark, and are used in applications from decorative art to safety signage. dipon24.de The principles of high absorption and efficient emission are central to both fluorescence and phosphorescence in these applications.
Upconversion and Downconversion Luminescent Materials
While direct evidence for the use of this compound in upconversion and downconversion is limited, the benzoxazole scaffold is integral to ligands used in lanthanide-based systems that exhibit these properties. Upconversion is a process where low-energy light (e.g., near-infrared) is converted to higher-energy visible light, while downconversion (or quantum cutting) involves a high-energy photon generating two or more lower-energy photons.
Upconversion processes are often achieved in lanthanide-doped nanoparticles where a sensitizer (B1316253) ion absorbs multiple photons and transfers the energy to an activator ion. d-nb.infonih.gov The design of organic ligands that can participate in or mediate these energy transfer processes at the nanoparticle surface is an active area of research. nih.gov
Polymer-Incorporated Luminescent Systems
The incorporation of fluorescent dyes like this compound and its derivatives into polymer matrices is a common strategy for creating robust, processable luminescent materials. google.comspecialchem.com These systems find use in applications such as optical brighteners in synthetic fibers, solid-state lighting, and sensors. google.comnih.gov
Benzoxazolyl naphthalene (B1677914) optical brighteners are dispersed in polymer substrates like polyolefins to create light-reflecting articles, including synthetic fibers with enhanced brightness. google.com For example, the optical brightener OB-1, a dual benzoxazole compound, is noted for its compatibility with a wide range of plastics, including polyester, polypropylene (B1209903) (PP), polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC). specialchem.com The excellent thermal stability of these benzoxazole compounds allows them to be incorporated during melt processing without significant degradation. google.com The resulting polymer composites exhibit strong fluorescence and high resistance to environmental factors. google.com
Table 2: Polymer Compatibility of Benzoxazole-Based Optical Brighteners
| Optical Brightener | Chemical Class | Compatible Polymers | Reference |
| 1,4-di(benzoxazolyl-2yl)naphthalene derivatives | Naphthalene-benzoxazole | Polyester, Polyolefins | google.com |
| Optical Brightener OB-1 | 2,2'-(4,4'-vinyl biphenyl) dual benzoxazole | PP, PVC, ABS, PA, PS, PC, PBT | specialchem.com |
Structure Property Correlations and Rational Design Principles
Influence of Naphthyl Ring Substitution on Electronic and Photophysical Properties
Modifying the naphthyl ring of 2-(1-naphthyl)benzoxazole (B5405032) derivatives has a profound impact on their electronic and light-emitting characteristics. The introduction of different chemical groups, known as substituents, can alter the distribution of electrons within the molecule, thereby influencing its absorption and emission of light.
For instance, expanding the π-conjugated system by adding substituents can lead to a bathochromic shift, which is a shift to longer wavelengths, in both the absorption and emission spectra. This principle is demonstrated when comparing derivatives with different aromatic groups attached to the core structure. A larger π-system generally results in lower energy absorption and emission. nih.gov
Effects of Substituents on the Benzoxazole (B165842) Core on Excited-State Dynamics
The dynamics of the molecule in its excited state, which occurs after it absorbs light, are highly sensitive to substituents on the benzoxazole core. These substituents can influence processes like excited-state intramolecular proton transfer (ESIPT), a phenomenon where a proton moves within the molecule. ESIPT is crucial as it can lead to dual fluorescence emission and large Stokes shifts (the difference between the absorption and emission wavelengths). mdpi.comperiodikos.com.br
The presence of electron-donating or electron-withdrawing groups on the benzoxazole ring can either promote or hinder the ESIPT process. mdpi.com For example, a strong electron-withdrawing group can accelerate ESIPT, leading to emission primarily from the proton-transferred tautomer form. Conversely, an electron-donating group can suppress this process. mdpi.com The nature of the substituents also affects the stability of the excited state and can open up non-radiative decay pathways, which reduce fluorescence efficiency. researchgate.net Research on styrylbenzoxazole derivatives has shown that even minor changes to the benzoxazole ring can significantly alter solid-state luminescence. For example, unsubstituted and methoxy-substituted derivatives exhibit enhanced luminescence in the solid state, while a hydroxy-substituted counterpart is virtually non-emissive. researchgate.net
The following table summarizes the photophysical properties of two benzoxazole derivatives, illustrating the effect of substituents.
| Compound | Max. Absorption (λabs) | Max. Emission (λem) | Molar Absorptivity (ε) |
| Benzoxazole 1 | 378-390 nm | 470-582 nm | 18500-35100 M⁻¹cm⁻¹ |
| Benzoxazole 2 | 385-392 nm | 471-599 nm | 16700-24100 M⁻¹cm⁻¹ |
This data is based on studies of benzoxazole derivatives in various solvents and polymer films, where Benzoxazole 1 and 2 have different substituents influencing their properties. periodikos.com.br
Rational Design Strategies for Tailored Emission Wavelengths and Efficiencies
The deliberate and strategic design of this compound derivatives allows for the fine-tuning of their emission wavelengths and quantum efficiencies. A primary strategy involves modifying the π-electron system. Enlarging this system is a well-established method to achieve red-shifted (longer wavelength) emissions. researchgate.net
Another powerful approach is the control of the ESIPT process. By carefully selecting substituents, researchers can modulate the energy levels of the ground and excited states, thereby controlling the emission color. acs.org For example, introducing electron-withdrawing groups can suppress the ESIPT process, leading to emission from the initial excited state. acs.org Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools in predicting how different substituents will affect the photophysical properties, guiding the synthesis of new materials with desired characteristics. researchgate.netresearchgate.net
Interplay between Molecular Conformation, Crystal Structure, and Solid-State Luminescence
The luminescent properties of this compound derivatives in the solid state are not solely determined by the properties of the individual molecule but are also heavily influenced by how these molecules arrange themselves in a crystal lattice. The conformation of the molecule and its packing in the crystal can lead to phenomena such as aggregation-induced emission (AIE), where a compound that is weakly fluorescent in solution becomes strongly emissive in the solid state. researchgate.netresearchgate.net
The formation of specific intermolecular interactions, such as halogen-hydrogen and halogen-π bonds, can restrict molecular motion within the crystal, which in turn enhances fluorescence efficiency. researchgate.net The planarity of the molecule is another critical factor; a more planar conformation often leads to better packing and stronger electronic coupling between molecules. nih.gov The specific crystalline form, or polymorph, can also exhibit different emission characteristics. For example, some derivatives show mechanofluorochromic behavior, where the emission color changes upon grinding due to a transition between crystalline and amorphous states. researchgate.netresearchgate.net
Future Research Directions and Emerging Paradigms for 2 1 Naphthyl Benzoxazole
The unique photophysical properties and structural rigidity of the 2-(1-Naphthyl)benzoxazole (B5405032) scaffold position it as a valuable building block in materials science. Future research is poised to expand its utility through innovative synthetic strategies, deeper exploration of its electronic behavior, and integration into next-generation technologies. Emerging paradigms, including computational and nanoscale approaches, are set to accelerate discovery and unlock new applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-naphthyl)benzoxazole, and how can reaction conditions be optimized for reproducibility?
- Methodology : Synthesis typically involves condensation reactions between 1-naphthol derivatives and 2-aminophenol analogs under acidic or catalytic conditions. For example, highlights the use of acetic acid as a catalyst in methanol for synthesizing benzoxazole derivatives. Optimization includes adjusting solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios to improve yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Characterization : Confirm structure using -NMR, -NMR, and FT-IR spectroscopy. Mass spectrometry (MS) ensures molecular weight consistency .
Q. How do spectroscopic techniques (e.g., fluorescence, IR) characterize the electronic properties of this compound?
- Fluorescence Studies : Monitor excited-state intramolecular proton transfer (ESIPT) using UV-Vis absorption and emission spectra. and show that substituents on the naphthyl ring alter Stokes shifts and quantum yields.
- Vibrational Analysis : FT-IR identifies key functional groups (e.g., C=N, C-O), while Raman spectroscopy maps structural rigidity. Compare experimental data with density functional theory (DFT) simulations for validation .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Cell Viability Assays : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). emphasizes dose-response studies (IC determination) and selectivity indices (normal vs. cancer cells).
- Mechanistic Insights : Combine with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to probe mode of action .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) resolve contradictions in reported pharmacological activities of benzoxazole derivatives?
- DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and electron transfer pathways. and correlate calculated dipole moments with experimental solubility and membrane permeability.
- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Compare binding affinities across derivatives to rationalize potency variations .
Q. What strategies address discrepancies in ESIPT efficiency observed in this compound under varying microenvironments?
- Solvent Effects : Test solvents with different polarities (e.g., hexane vs. DMSO) to assess hydrogen-bonding disruption. and show that protic solvents stabilize keto-enol tautomers.
- Solid-State Studies : Use X-ray crystallography or polymorph screening ( ) to link crystal packing with fluorescence quenching/enhancement.
Q. How can substituent engineering enhance the selectivity of this compound for amyloid imaging in neurodegenerative diseases?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF) at the 6-position to improve blood-brain barrier (BBB) penetration, as demonstrated in for PET probe BF-227.
- In Vivo Validation : Perform biodistribution studies in transgenic mouse models using radiolabeled derivatives (e.g., ) and correlate with autoradiography data .
Q. What experimental controls are critical when evaluating benzoxazole-based inhibitors of parasitic enzymes (e.g., Cryptosporidium parvum IMPDH)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
